1,4-双(己氧基)-2,5-二碘苯

描述

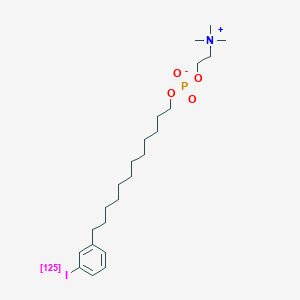

1,4-Bis(hexyloxy)benzene is a chemical compound with the molecular formula C18H30O2 . It has an average mass of 278.430 Da and a monoisotopic mass of 278.224579 Da .

Synthesis Analysis

The synthesis of similar compounds often involves various methodologies. For instance, the synthesis of poly(p-phenylene) involves varying reaction time, temperature, and proportion of catalyst . Another method involves varying temperature, type of Grignard reagent, type of catalyst, and amount of monomer .Molecular Structure Analysis

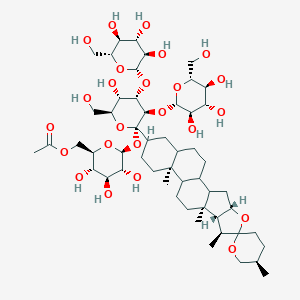

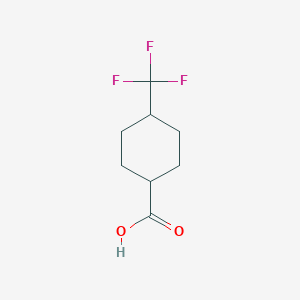

The molecular structure of 1,4-Bis(hexyloxy)benzene consists of a benzene ring with two hexyloxy groups attached at the 1 and 4 positions .Chemical Reactions Analysis

While specific reactions involving 1,4-Bis(hexyloxy)-2,5-diiodobenzene are not available, similar compounds undergo various chemical reactions. For example, 1,4-bis(phenylethynyl)benzene undergoes catalytic hydrogenation .科学研究应用

聚合物合成和功能化

1,4-双(己氧基)-2,5-二碘苯已被用于合成各种聚合物。例如,Wagner和Nuyken(2003年)展示了其在创建高溶解性的对位连接聚(苯乙炔)中的应用,可以进行官能化以含有苄醇基团。这个过程涉及钯(0)-铜(I)催化的聚合,表明了它在聚合物化学中的多功能性(Wagner & Nuyken, 2003)。

电子和光学性质

该化合物对于开发具有独特电子和光学性质的材料至关重要。例如,Tan等人(2019年)使用1,4-双(己氧基)-2,5-二碘苯合成了具有特定电子行为和在电子学和材料科学中应用潜力的聚合物(Tan et al., 2019)。Ko等人(2005年)探索了其在创建电致变色材料中的应用,展示了其在开发新型创新电子设备中的潜力(Ko et al., 2005)。

导电聚合物

该化合物在形成导电聚合物方面发挥着重要作用,这在电子应用中至关重要。Sotzing等人(1996年)报道了使用1,4-双(己氧基)-2,5-二碘苯合成衍生的双(吡咯-2-基)芳烃的合成,得到具有低氧化电位和高电导率的材料(Sotzing et al., 1996)。

发光聚合物

1,4-双(己氧基)-2,5-二碘苯也被用于制备发光聚合物。Steiger,Smith和Weder(1997年)利用它生产了高发光性的聚(2,5-二烷氧基-p-苯乙炔)衍生物,展示了其在开发先进发光材料中的重要性(Steiger, Smith, & Weder, 1997)。

先进材料开发

其应用延伸到开发先进材料,例如在合成具有独特结构和溶解性能的聚苯乙烯方面。Cianga,Hepuzer和Yagcı(2002年)报道了合成具有聚四氢呋喃/聚苯乙烯侧链的聚(p-苯乙烯)接枝共聚物,表明了该化合物在创造创新材料中的作用(Cianga, Hepuzer, & Yagcı, 2002)。

未来方向

While specific future directions for 1,4-Bis(hexyloxy)-2,5-diiodobenzene are not available, similar compounds are of great interest for the production of organic photovoltaic materials . The development of new donor building blocks, such as triarylamino derivatives, is a promising area of research .

属性

IUPAC Name |

1,4-dihexoxy-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28I2O2/c1-3-5-7-9-11-21-17-13-16(20)18(14-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAQRFPWGYNCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1I)OCCCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514574 | |

| Record name | 1,4-Bis(hexyloxy)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(hexyloxy)-2,5-diiodobenzene | |

CAS RN |

153033-31-9 | |

| Record name | 1,4-Bis(hexyloxy)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the crystal structure of 1,4-Bis(hexyloxy)-2,5-diiodobenzene compared to its bromo analogue?

A1: While both 1,4-Bis(hexyloxy)-2,5-diiodobenzene and its bromo analogue have extended all-trans alkyl chain conformations, they crystallize in different space groups and exhibit different orientations of the alkyl chains relative to the aromatic core []. In the iodo compound, the alkyl chains are inclined to the benzene ring, whereas they are nearly coplanar in the bromo analogue. Additionally, the iodo compound lacks halide-halide interactions observed in the bromo analogue, instead forming a two-dimensional network through C—H⋯π contacts [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)